Morpholine Attachment Regiochemistry: C2 vs. N4 Linkage Determines TAAR1 Binding Conformation
In the morpholin-pyridine TAAR1 ligand series disclosed in WO2015165835A1, compounds bearing a morpholin-2-yl substituent directly attached to the pyridine C6 position (carbon-linked morpholine) adopt a distinct binding pose compared to those with a morpholin-4-yl (nitrogen-linked) attachment. The C-linked morpholine projects the secondary amine into a different vector relative to the pyridine plane, a feature exploited to achieve selectivity over related aminergic GPCRs. Specifically, the (S)-morpholin-2-yl configuration present in the exemplified compounds was associated with sub-micromolar TAAR1 EC50 values [1]. While the exact EC50 of the title compound was not individually reported in the patent, its core scaffold incorporating the 2-methyl and 6-(morpholin-2-yl) substitution pattern is directly within the Markush structure of the most preferred embodiments, whereas the 6-(morpholin-4-yl) regioisomer is not claimed [1].
| Evidence Dimension | TAAR1 receptor activation (EC50, implied binding mode preference) |
|---|---|
| Target Compound Data | 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol core present in Markush Formula I preferred substitution; morpholin-2-yl attachment claimed |
| Comparator Or Baseline | 6-(morpholin-4-yl)pyridin-4-ol regioisomer (N-linked morpholine) |
| Quantified Difference | Morpholin-2-yl (C-linked) is explicitly claimed in preferred embodiments; morpholin-4-yl (N-linked) is absent from the patent claims and exemplified compounds |
| Conditions | TAAR1 cellular functional assay as described in WO2015165835A1; exact assay conditions (cell line, readout) are proprietary to the patent assignee |
Why This Matters
For a medicinal chemist initiating a TAAR1 program, selecting the morpholin-2-yl building block ensures direct access to the claimed intellectual-property space and the biologically validated regioisomer, while the morpholin-4-yl analog leads into unclaimed and potentially inactive chemical space.
- [1] Hoffmann-La Roche AG. Morpholin-pyridine derivatives. International Patent WO2015165835A1, 2015. View Source
